1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Inflammation Superoxide Anion Elastase

This 3,5-difluoro-2-methoxyphenyl ketone is a critical building block for synthesizing OCF₂H-bearing N-heterocycles and novel anti-inflammatory scaffolds. Its unique substitution pattern—fluorine atoms at the 3- and 5-positions with a methoxy at the 2-position—confers distinct electronic and steric properties that cannot be replicated by generic acetophenone analogs. Procuring this exact compound ensures reproducibility in SAR studies and synthetic methodology. Its boiling point (253°C) differs significantly from simpler analogs, preventing interchangeability. For R&D use only.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 303043-97-2
Cat. No. B3327002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluoro-2-methoxyphenyl)ethanone
CAS303043-97-2
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)F)F)OC
InChIInChI=1S/C9H8F2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3
InChIKeySHMIQUZXNXLLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluoro-2-methoxyphenyl)ethanone (CAS 303043-97-2) for Pharmaceutical and Agrochemical R&D Procurement


1-(3,5-Difluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by a distinct substitution pattern featuring two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position of the phenyl ring, which collectively confer unique electronic and steric properties . This compound is primarily utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Why Substituting 1-(3,5-Difluoro-2-methoxyphenyl)ethanone (303043-97-2) with General Analogs Compromises Research Outcomes


Substituting 1-(3,5-Difluoro-2-methoxyphenyl)ethanone with general acetophenone analogs or differently fluorinated variants can compromise research outcomes due to the critical interplay of its specific substitution pattern. The precise arrangement of the 2-methoxy and 3,5-difluoro groups dictates its unique electronic properties and reactivity, which are essential for its role as a specialized building block in the synthesis of complex molecules . A lack of quantitative comparative data in the public domain for this specific compound necessitates a conservative, evidence-based approach to its selection, underscoring the importance of procuring the exact chemical entity rather than a generic alternative. The following evidence guide outlines the limited, but available, differential data to inform a rigorous procurement decision .

Quantitative Evidence for 1-(3,5-Difluoro-2-methoxyphenyl)ethanone (303043-97-2) in Anti-Inflammatory and Synthetic Chemistry Applications


In Vitro Anti-Inflammatory Activity: Comparison of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone Derivatives

Derivatives of 1-(3,5-difluoro-2-methoxyphenyl)ethanone demonstrate in vitro anti-inflammatory activity by inhibiting superoxide anion production and elastase release . While data for the parent compound is not directly provided, a closely related derivative (structure not fully disclosed in the source) shows an IC50 of 12.5 µM against superoxide anion generation and an IC50 of 18.7 µM against elastase release . This provides a class-level benchmark, suggesting the scaffold's potential utility in inflammation research. A direct quantitative comparison with a specific, named analog is unavailable from the source.

Inflammation Superoxide Anion Elastase

Role as a Building Block: Comparative Utility of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone in Fluorinated Heterocycle Synthesis

1-(3,5-Difluoro-2-methoxyphenyl)ethanone serves as a versatile building block for the synthesis of challenging OCF2H-bearing N-heterocycles [1]. Its utility is highlighted in the context of difluoromethoxylated ketones, a class recognized for enabling access to privileged structures in medicinal chemistry [1]. While not a direct head-to-head comparison, its specific substitution pattern (3,5-difluoro-2-methoxy) offers a distinct electronic profile compared to non-fluorinated acetophenones (e.g., acetophenone) or mono-fluorinated analogs (e.g., 4'-fluoroacetophenone), which can dictate different reactivity and product outcomes in heterocycle synthesis.

Synthetic Chemistry Fluorinated Building Blocks Heterocycles

Supplier Specifications: Purity and Physical Properties of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Commercial suppliers list 1-(3,5-difluoro-2-methoxyphenyl)ethanone with a minimum purity of 95% or 97% . Its predicted physical properties include a density of 1.213±0.06 g/cm³ and a boiling point of 253.0±35.0 °C . While these are baseline specifications, they are essential for procurement and initial experimental planning. A direct comparison with the physical properties of a close analog, such as 3',5'-Difluoroacetophenone (CAS 123577-99-1, melting point 34-38 °C, boiling point 94 °C) [1], reveals a significant difference in boiling point, reflecting the impact of the 2-methoxy group on intermolecular interactions and volatility.

Chemical Procurement Quality Control Physical Properties

Recommended Research and Industrial Applications for 1-(3,5-Difluoro-2-methoxyphenyl)ethanone (303043-97-2)


Synthesis of Fluorinated N-Heterocycles for Drug Discovery

This compound is ideally suited as a starting material for the synthesis of challenging OCF₂H-bearing N-heterocycles, a privileged scaffold in medicinal chemistry [1]. Its use is indicated when a research program requires the introduction of a specific 3,5-difluoro-2-methoxyphenyl moiety into a heterocyclic framework, a transformation supported by recent synthetic methodology [1]. Procurement of the exact compound ensures reproducibility of these synthetic routes.

Scaffold for Anti-Inflammatory Drug Development

Based on in vitro data for its derivatives, 1-(3,5-difluoro-2-methoxyphenyl)ethanone serves as a viable starting scaffold for the development of novel anti-inflammatory agents targeting pathways involving superoxide anion production and elastase release . Research groups focusing on structure-activity relationship (SAR) studies around this core structure should procure this specific compound to generate and evaluate new chemical entities.

Procurement for Specialized Organic Synthesis Laboratories

For laboratories engaged in the synthesis of complex pharmaceutical intermediates or agrochemicals, the unique physical properties and substitution pattern of this compound make it a required building block . The significant difference in boiling point compared to simpler analogs like 3',5'-difluoroacetophenone [2] means it cannot be used interchangeably, and its procurement is essential for specific synthetic plans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.